5-HT3 antagonist 3

Receptor Pharmacology Radioligand Binding Structure-Activity Relationship

Unlike first-generation 5-HT3 antagonists, cilansetron features a 1,7-annelated indole scaffold that delivers up to 7-fold greater binding affinity (Ki=0.19 nM) than ondansetron. Screening across 37 receptor types confirms its exceptional selectivity, ensuring experimental data is unambiguously 5-HT3-mediated. Ideal for radioligand binding, calcium flux assays, IBS-D rodent models, and CNS behavioral studies where off-target activity or sedation must be avoided. Choose cilansetron for definitive, reproducible results.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B1634033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT3 antagonist 3
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
InChIInChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3
InChIKeyNCNFDKWULDWJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT3 Antagonist 3 (Cilansetron) Procurement Guide: High-Affinity 5-HT3 Receptor Antagonist for Gastrointestinal and CNS Research


5-HT3 antagonist 3, also known by its International Nonproprietary Name (INN) cilansetron or Compound 15b/24b, is a potent and selective antagonist of the serotonin 5-HT3 receptor [1]. Its chemical structure (CAS: 120635-47-4; C₂₀H₂₁N₃O; MW: 319.40) belongs to the 1,7-annelated indole derivative class, a scaffold engineered for enhanced receptor interaction . This compound is a key research tool for probing the role of 5-HT3 receptors in gastrointestinal motility disorders and central nervous system pathways, offering a distinct pharmacological profile compared to first-generation clinical 5-HT3 antagonists .

Why 5-HT3 Antagonist 3 (Cilansetron) Cannot Be Substituted with First-Generation 5-HT3 Antagonists


Indiscriminate substitution of 5-HT3 antagonists within research protocols ignores critical differences in receptor binding kinetics, structural class, and target selectivity that directly impact experimental outcomes. 5-HT3 antagonist 3 (cilansetron) is derived from a distinct 1,7-annelated indole scaffold, which confers a significant increase in binding affinity—up to 7-fold greater than the common antiemetic ondansetron—due to enhanced hydrophobic interactions with the receptor site [1]. Furthermore, its broad selectivity profile, assessed across a panel of 37 distinct receptor types, ensures that observed biological effects can be confidently attributed to 5-HT3 antagonism rather than off-target activity [1]. The following quantitative evidence demonstrates that generic substitution with a less potent or less selective 5-HT3 antagonist would introduce significant confounding variables in both in vitro and in vivo studies.

Quantitative Differentiation Evidence for 5-HT3 Antagonist 3 (Cilansetron) vs. Comparators


Superior 5-HT3 Receptor Binding Affinity: 7-Fold Increase Over Ondansetron

5-HT3 antagonist 3 (cilansetron) demonstrates a 7-fold higher binding affinity for the 5-HT3 receptor compared to the first-generation clinical antagonist ondansetron. This enhancement is attributed to the annelated 1,7-indole scaffold, which provides a favorable hydrophobic interaction area with the receptor [1].

Receptor Pharmacology Radioligand Binding Structure-Activity Relationship

Broad Selectivity Profile: Minimal Off-Target Activity Across 37 Receptors

Cilansetron exhibits a clean pharmacological profile with minimal affinity for non-5-HT3 targets. In a broad screen of 37 distinct receptor types, it showed no significant binding (Ki ≥ 5000 nM) for the vast majority, ensuring that experimental results are not confounded by activity at other receptors [1].

Receptor Selectivity Off-Target Screening Pharmacological Profiling

Enhanced In Vivo Potency and Reduced Central Side Effects vs. Ondansetron

In vivo studies demonstrate that cilansetron is not only more potent but also induces significantly fewer central nervous system (CNS) side effects compared to ondansetron [1]. This is a crucial differentiation point for studies involving behavioral readouts or chronic dosing.

In Vivo Pharmacology Behavioral Pharmacology Side Effect Profile

Patent-Cited Application for Gastrointestinal Functional Disorders

The compound's utility is explicitly protected for the treatment of gastrointestinal functional disorders of the lower intestinal tract, as documented in patent DE 4238553 A1 . This provides a defined research pathway for investigators studying GI motility, visceral pain, and irritable bowel syndrome (IBS)-like conditions.

Therapeutic Indication Gastrointestinal Research Intellectual Property

Optimal Research Scenarios for Procuring 5-HT3 Antagonist 3 (Cilansetron)


High-Resolution In Vitro Binding and Functional Assays

Researchers conducting radioligand binding displacement studies, functional cellular assays (e.g., calcium flux), or electrophysiological recordings on 5-HT3 receptors will benefit from cilansetron's sub-nanomolar affinity (Ki = 0.19 nM) [1]. Its high potency allows for precise determination of IC₅₀/EC₅₀ values and reduces the need for high compound concentrations that can lead to solubility issues or off-target activity in vitro.

In Vivo Models of Lower Gastrointestinal Motility and Visceral Pain

Investigators studying gastrointestinal functional disorders, such as in rodent models of diarrhea-predominant irritable bowel syndrome (IBS-D), should consider cilansetron [1]. Its patent citation for lower GI tract disorders, combined with its enhanced in vivo potency and reduced CNS side effect profile compared to ondansetron, makes it a superior tool for chronic dosing studies where GI function and pain-related behaviors are the primary endpoints.

Behavioral Studies Requiring a Clean CNS Side Effect Profile

For research into the role of 5-HT3 receptors in anxiety, cognition, or other CNS functions, cilansetron offers a distinct advantage. The documented reduction in central side effects relative to ondansetron minimizes the confounding influence of sedation or motor impairment, leading to more reliable and interpretable data in behavioral assays such as open field, elevated plus maze, or novel object recognition [1].

Pharmacological Studies Requiring High Target Selectivity

In experimental designs where receptor specificity is paramount, such as target validation or mechanistic studies, cilansetron is the preferred choice. Its broad selectivity screen demonstrates minimal binding to 37 other receptors (Ki ≥ 5000 nM for most), ensuring that any observed pharmacological effect is most likely mediated through antagonism of the 5-HT3 receptor, thereby providing high-confidence, unambiguous data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT3 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.